molecular formula C10H11F3S B8077769 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene

5-Tert-butylsulfanyl-1,2,3-trifluorobenzene

Cat. No.: B8077769
M. Wt: 220.26 g/mol
InChI Key: KYAGEVKLUPWLNV-UHFFFAOYSA-N
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Description

The compound identified as “5-Tert-butylsulfanyl-1,2,3-trifluorobenzene” is a chemical entity with a unique structure and properties. It is utilized in various scientific and industrial applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of advanced equipment and techniques to maintain the quality and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions under which it is carried out. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

5-Tert-butylsulfanyl-1,2,3-trifluorobenzene is widely used in scientific research due to its unique properties. It has applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is utilized in the production of various products.

Mechanism of Action

The mechanism of action of 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. These interactions lead to various effects, depending on the context in which the compound is used. The detailed mechanism of action is studied using advanced techniques such as molecular docking and pathway analysis.

Comparison with Similar Compounds

Similar Compounds: 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique characteristics make it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-tert-butylsulfanyl-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3S/c1-10(2,3)14-6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGEVKLUPWLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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